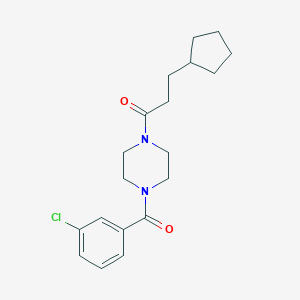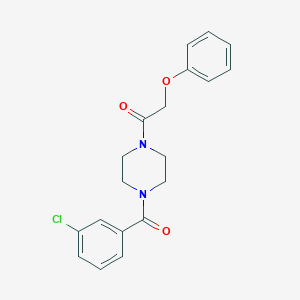![molecular formula C17H20N2O4S B249086 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE](/img/structure/B249086.png)
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is a synthetic organic compound that features a piperazine ring substituted with a mesyl group and an ethanone moiety linked to a naphthoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE can be synthesized through a multi-step process:
Formation of 4-Mesylpiperazine: This involves the reaction of piperazine with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine.
Synthesis of 2-(2-Naphthoxy)ethanone: This can be achieved by reacting 2-naphthol with ethyl bromoacetate, followed by hydrolysis and decarboxylation to yield the desired ethanone.
Coupling Reaction: The final step involves coupling 4-mesylpiperazine with 2-(2-naphthoxy)ethanone under basic conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general principles of scaling up organic synthesis apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The mesyl group can be oxidized to form sulfone derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The naphthoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated naphthoxy derivatives.
Aplicaciones Científicas De Investigación
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as an anti-inflammatory or anticancer agent.
Industry: Potential use in the development of novel materials or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The mesyl group can enhance the compound’s solubility and bioavailability, while the naphthoxy group can facilitate binding to hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
1-(4-Mesylpiperazino)-2-(2-naphthyl)ethanone: Similar structure but lacks the oxygen atom in the naphthoxy group.
1-(4-Mesylpiperazino)-2-(2-phenoxy)ethanone: Similar structure but with a phenoxy group instead of a naphthoxy group.
Uniqueness: 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is unique due to the presence of both a mesylpiperazine and a naphthoxy group, which can confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C17H20N2O4S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1-(4-methylsulfonylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C17H20N2O4S/c1-24(21,22)19-10-8-18(9-11-19)17(20)13-23-16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12H,8-11,13H2,1H3 |
Clave InChI |
SSWHJLJKDGGZMJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B249003.png)

![2-(3-Methylphenoxy)-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B249006.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine](/img/structure/B249007.png)

![Biphenyl-4-yl[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B249012.png)

![1-(2,3-Dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249017.png)
![2-(biphenyl-4-yloxy)-1-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B249018.png)

![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)
![2-{4-[1-(3-Bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249024.png)
![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
